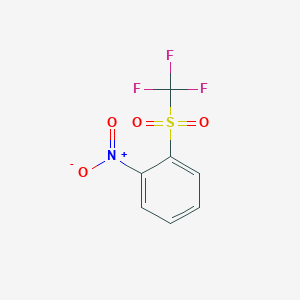
2-(Trifluoromethylsulfonyl)nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethylsulfonyl)nitrobenzene, commonly referred to as 2-TFSN, is a chemical compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 81-82 °C and is soluble in most organic solvents. 2-TFSN has been used in the synthesis of various compounds, including drugs, pesticides, and other chemicals. In addition, it has been used as a catalyst for various reactions, as a reagent for the detection of various compounds, and as an inhibitor of various enzymes.
Applications De Recherche Scientifique
2-TFSN has been used in a variety of scientific research applications. It has been used as a reagent for the detection of various compounds, including proteins and nucleic acids. In addition, it has been used as a catalyst for various reactions, including the synthesis of organic compounds and the preparation of organic polymers. Furthermore, it has been used as an inhibitor of various enzymes, including proteases and phosphatases.
Mécanisme D'action
The mechanism of action of 2-TFSN is not completely understood. However, it is believed that it acts as a catalyst for various reactions by forming a complex with the substrate, which then undergoes a reaction. This is due to the presence of the trifluoromethylsulfonyl group, which is capable of forming a strong bond with the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-TFSN are not well understood. However, it is believed that 2-TFSN may act as an inhibitor of various enzymes, including proteases and phosphatases. In addition, it may act as a catalyst for various reactions, including the synthesis of organic compounds and the preparation of organic polymers.
Avantages Et Limitations Des Expériences En Laboratoire
2-TFSN has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in most organic solvents. In addition, it is not toxic, making it safe to handle in the laboratory. However, it is important to note that 2-TFSN is a strong oxidizing agent, and care should be taken to avoid contact with combustible materials.
Orientations Futures
Given the wide range of applications of 2-TFSN, there are numerous potential future directions for research. These include the development of new synthesis methods, the exploration of its potential as a catalyst for other reactions, and the investigation of its potential as an inhibitor of various enzymes. In addition, further research is needed to understand the biochemical and physiological effects of 2-TFSN, as well as to explore its potential as a drug or pesticide.
Méthodes De Synthèse
2-TFSN can be synthesized by reacting trifluoromethanesulfonyl chloride with nitrobenzene in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature and requires a catalyst such as pyridine. The product is then purified by recrystallization.
Propriétés
IUPAC Name |
1-nitro-2-(trifluoromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO4S/c8-7(9,10)16(14,15)6-4-2-1-3-5(6)11(12)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBPUJYVEYARGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

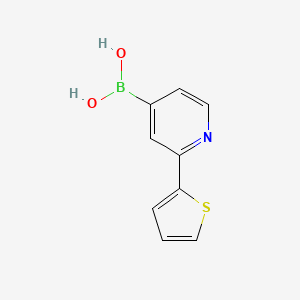



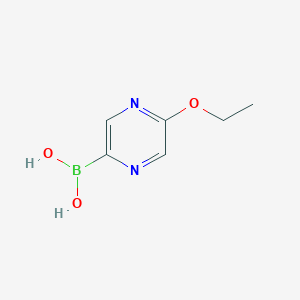


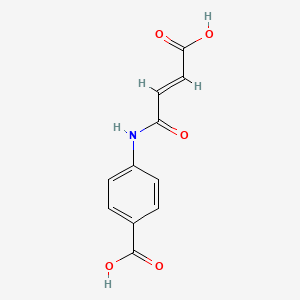
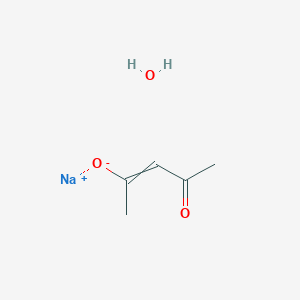
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy)]benzaldehyde; 98%](/img/structure/B6342501.png)



![3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone; 98%](/img/structure/B6342520.png)